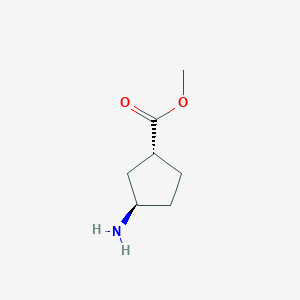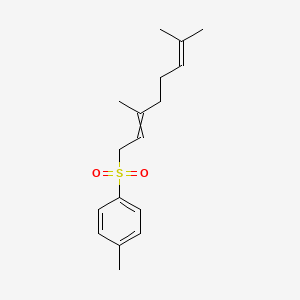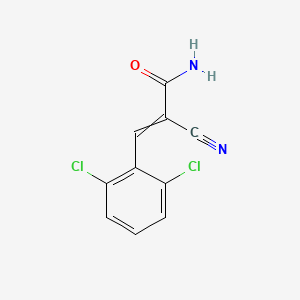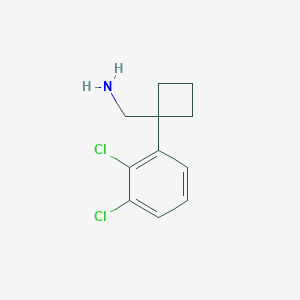-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728104.png)
[3-(diethylamino)propyl]({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound with a unique structure that combines a diethylamino group with a propyl chain and a pyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization to introduce the diethylamino and propyl groups. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may act by binding to active sites, altering enzyme activity, or affecting signal transduction pathways.
Properties
Molecular Formula |
C15H30N4 |
|---|---|
Molecular Weight |
266.43 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C15H30N4/c1-6-18(7-2)10-8-9-16-11-15-12-19(13(3)4)17-14(15)5/h12-13,16H,6-11H2,1-5H3 |
InChI Key |
QEBIDQGBGQAMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNCC1=CN(N=C1C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B11728039.png)
![ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728042.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728059.png)
![N-[(2,5-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728067.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728073.png)

![n,n-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B11728076.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11728079.png)


![1-{[1,1'-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one](/img/structure/B11728091.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11728096.png)
